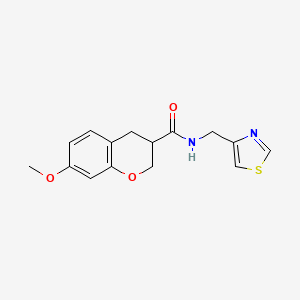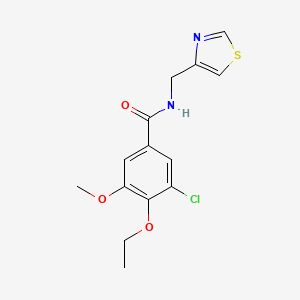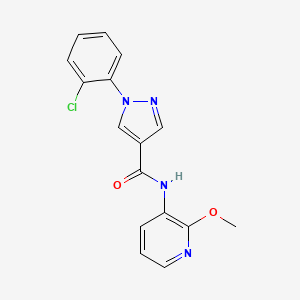![molecular formula C16H26N2O2 B7536399 N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7536399.png)
N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide, commonly known as BIA 10-2474, is a small molecule inhibitor that has been studied for its potential therapeutic use in treating neurological disorders such as chronic pain and epilepsy. The compound was first synthesized in 2012 by the French pharmaceutical company Biotrial, and has since gained attention due to its unique structure and mechanism of action.
Wirkmechanismus
BIA 10-2474 works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the brain. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the brain, which can reduce pain and seizures. By inhibiting FAAH, BIA 10-2474 increases the levels of endocannabinoids in the brain, which can enhance their therapeutic effects.
Biochemical and Physiological Effects:
BIA 10-2474 has been shown to increase the levels of endocannabinoids in the brain, which can reduce pain and seizures. The compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects. However, the exact biochemical and physiological effects of BIA 10-2474 are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
BIA 10-2474 has several advantages for lab experiments, including its high purity and specificity for FAAH inhibition. However, the compound has also been shown to have some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider these factors when designing experiments using BIA 10-2474.
Zukünftige Richtungen
There are several future directions for research on BIA 10-2474, including:
1. Further studies on the biochemical and physiological effects of the compound, including its effects on other enzymes and receptors in the brain.
2. Development of more specific and potent FAAH inhibitors for therapeutic use.
3. Studies on the potential use of BIA 10-2474 in combination with other drugs for the treatment of neurological disorders.
4. Investigation of the potential toxicity and safety concerns associated with the use of BIA 10-2474.
5. Studies on the potential use of BIA 10-2474 in other therapeutic areas, such as cancer and inflammation.
In conclusion, BIA 10-2474 is a small molecule inhibitor that has shown potential for therapeutic use in treating neurological disorders such as chronic pain and epilepsy. The compound works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the brain. While there are still some limitations and safety concerns associated with the use of BIA 10-2474, further research in this area has the potential to lead to the development of new and effective treatments for these debilitating conditions.
Synthesemethoden
The synthesis of BIA 10-2474 involves several steps, including the reaction of piperidine with bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, followed by acetylation with acetic anhydride. The resulting compound is then reacted with N-(tert-butoxycarbonyl)-L-valine methyl ester to form the final product. This synthesis method has been optimized to produce high yields of BIA 10-2474 with high purity.
Wissenschaftliche Forschungsanwendungen
BIA 10-2474 has been studied extensively for its potential therapeutic use in treating neurological disorders, particularly chronic pain and epilepsy. The compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. By inhibiting FAAH, BIA 10-2474 increases the levels of endocannabinoids in the brain, which can reduce pain and seizures.
Eigenschaften
IUPAC Name |
N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-11(19)17-15-4-6-18(7-5-15)16(20)10-14-9-12-2-3-13(14)8-12/h12-15H,2-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJOYNFANVTRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C(=O)CC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(9-ethylcarbazol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B7536331.png)
![1-(2-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7536338.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536345.png)
![N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7536346.png)
![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(3-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7536349.png)

![N-[2-(5-chlorothiophen-2-yl)ethyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536371.png)
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-2-(3-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7536377.png)


![N~1~-{4-[2-(4-bromoanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7536391.png)

![2-(3-bromophenyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7536407.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea](/img/structure/B7536421.png)